molecular formula C12H22O2Si B14308830 [3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-yl](trimethyl)silane CAS No. 115162-93-1

[3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-yl](trimethyl)silane

Cat. No.: B14308830
CAS No.: 115162-93-1
M. Wt: 226.39 g/mol
InChI Key: PXHXROXCTWABFM-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is an organosilicon compound characterized by the presence of a cyclopentadienyl ring substituted with a dimethoxyethyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadienyl anion attacks the silicon atom of trimethylsilyl chloride, forming the desired product.

Reaction Conditions:

    Reagents: Cyclopentadiene, trimethylsilyl chloride, sodium hydride

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature

    Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dimethoxyethyl group, potentially converting it to a simpler alkyl group.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Oxidized cyclopentadienyl derivatives.

    Reduction: Reduced forms of the dimethoxyethyl group.

    Substitution: Cyclopentadienyl derivatives with various substituents replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

While specific biological applications may be limited, the compound’s derivatives could potentially serve as intermediates in the synthesis of biologically active molecules. Research into its biological activity and potential medicinal applications is ongoing.

Industry

In the materials science industry, this compound can be used in the development of novel materials with unique properties. Its organosilicon nature makes it a candidate for use in the production of silicon-based polymers and resins.

Mechanism of Action

The mechanism by which 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. The cyclopentadienyl ring can participate in various pericyclic reactions, such as Diels-Alder reactions, due to its conjugated diene structure.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyltrimethylsilane: Lacks the dimethoxyethyl group, making it less versatile in certain synthetic applications.

    Trimethylsilylcyclopentadiene: Similar structure but without the dimethoxyethyl substitution.

Uniqueness

The presence of both the dimethoxyethyl group and the trimethylsilyl group in 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane provides a unique combination of reactivity and stability. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Conclusion

3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is a compound of significant interest in various scientific fields due to its unique structural features and versatile reactivity. Its applications in organic synthesis, materials science, and potentially in biology and medicine make it a valuable compound for further research and development.

Properties

CAS No.

115162-93-1

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

[3-(2,2-dimethoxyethyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane

InChI

InChI=1S/C12H22O2Si/c1-13-12(14-2)9-10-6-7-11(8-10)15(3,4)5/h6-8,11-12H,9H2,1-5H3

InChI Key

PXHXROXCTWABFM-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC(C=C1)[Si](C)(C)C)OC

Origin of Product

United States

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